(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde
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Overview
Description
(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde typically involves the condensation of 6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine with an appropriate aldehyde. The reaction is often carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The uniqueness of (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde lies in its specific functional group (aldehyde) and its potential reactivity. This makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C10H12N2O/c1-8-2-3-10-9(4-7-13)11-5-6-12(8)10/h2-4,7,11H,5-6H2,1H3/b9-4- |
InChI Key |
LEWFEDHYWUDCLR-WTKPLQERSA-N |
Isomeric SMILES |
CC1=CC=C\2N1CCN/C2=C\C=O |
Canonical SMILES |
CC1=CC=C2N1CCNC2=CC=O |
Origin of Product |
United States |
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